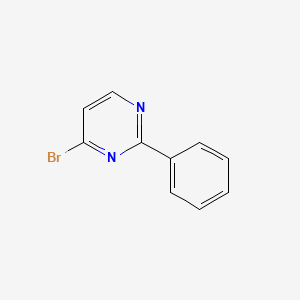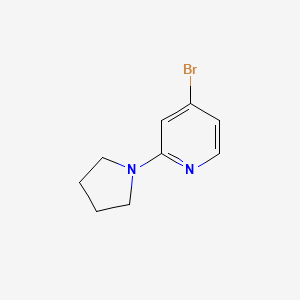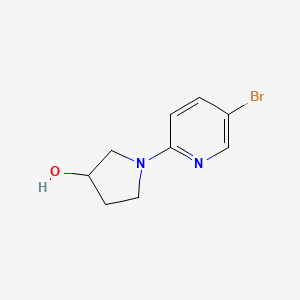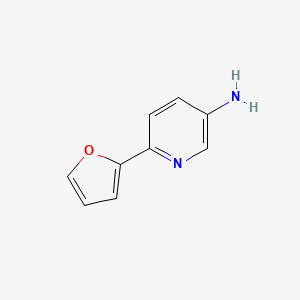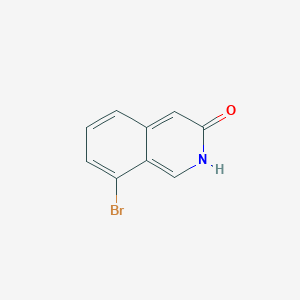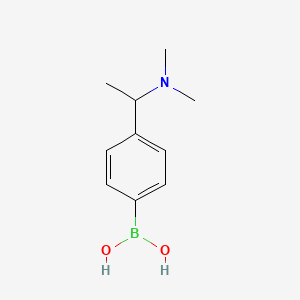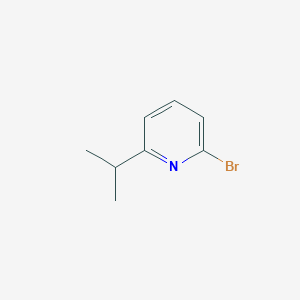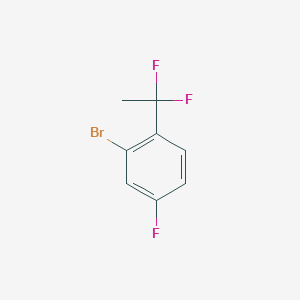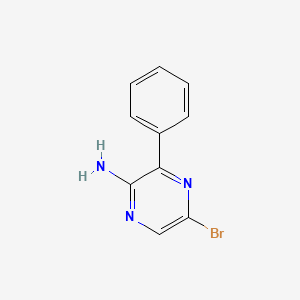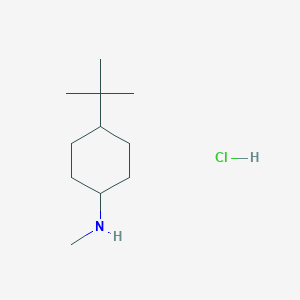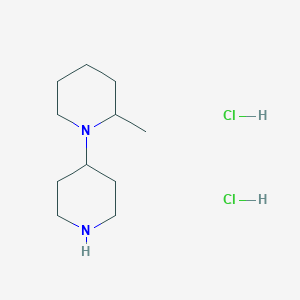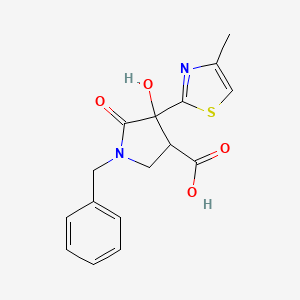
Fmoc aminotriester
Overview
Description
Fmoc aminotriester, also known as fluorenylmethyloxycarbonyl aminotriester, is a compound widely used in organic synthesis, particularly in peptide synthesis. The fluorenylmethyloxycarbonyl group is a base-labile protecting group that is often employed to protect amine functionalities during chemical reactions. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules.
Mechanism of Action
Target of Action
The primary target of 9-Fluorenylmethoxycarbonyl (Fmoc) Aminotriester is the amino group of amino acids and peptides . The Fmoc group serves as a protective group for the amino group during peptide synthesis . This protection is crucial for the successful formation of peptide bonds, which are fundamental to the structure and function of proteins .
Mode of Action
The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride . The Fmoc group protects the amino group during the formation of peptide bonds . This protection allows for the activation of the carboxyl group of an amino acid without interference from the amino group . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . This removal is often carried out using piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis . The use of the Fmoc group has led to dramatic advances in peptide synthesis, allowing for the rapid and highly efficient synthesis of peptides of significant size and complexity . The Fmoc group’s beneficial attributes have yet to be surpassed by any other amino-protecting group .
Result of Action
The primary result of the action of Fmoc Aminotriester is the successful synthesis of peptides. The Fmoc group allows for the precise formation of peptide bonds without unwanted side reactions . This leads to the creation of peptides of significant size and complexity, which are crucial for various biological functions .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Fmoc group can be introduced in aqueous media under mild and catalyst-free conditions . Additionally, the Fmoc group is stable to treatment with trifluoroacetic acid and hydrogen bromide/acetic acid . The fmoc group is sensitive to basic conditions, which can lead to its removal . Therefore, the pH of the environment can significantly influence the action and stability of this compound.
Biochemical Analysis
Biochemical Properties
Fmoc aminotriester plays a crucial role in biochemical reactions, particularly in the protection of amino groups during peptide synthesis. The Fmoc group is known for its hydrophobicity and aromaticity, which promote the self-assembly of amino acids and peptides . This compound interacts with various enzymes and proteins, including those involved in peptide bond formation and cleavage. The nature of these interactions is primarily based on the hydrophobic and π-π stacking interactions between the fluorenyl rings and the aromatic residues of the proteins .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the self-assembly of peptides, which can influence cell cultivation and bio-templating applications . The compound’s hydrophobicity and aromaticity facilitate its interaction with cellular membranes, potentially impacting membrane-associated signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The Fmoc group can form stable complexes with amino acids and peptides, protecting them from unwanted reactions during synthesis . This protection is achieved through the formation of covalent bonds between the Fmoc group and the amino groups of the peptides. Additionally, the Fmoc group can inhibit or activate enzymes involved in peptide synthesis by sterically hindering or facilitating access to the active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the Fmoc group is influenced by the pH and temperature of the environment. Under basic conditions, the Fmoc group remains stable, but it can be cleaved under mild acidic conditions . Long-term studies have shown that this compound can maintain its protective function for extended periods, but prolonged exposure to harsh conditions can lead to degradation and loss of function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively protects amino groups without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including disruption of cellular membranes and inhibition of essential enzymatic activities . Threshold effects have been observed, where the protective function is maximized at optimal dosages, but adverse effects increase with higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which are responsible for the cleavage and formation of peptide bonds . The compound’s hydrophobicity and aromaticity also influence its interaction with metabolic cofactors and substrates, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular compartments . Additionally, binding proteins can sequester this compound, influencing its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through interactions with targeting signals on proteins . Post-translational modifications, such as phosphorylation, can also affect the localization and activity of this compound within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fmoc aminotriester typically involves the reaction of an amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
Amine+Fmoc-Cl→Fmoc aminotriester+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Fmoc aminotriester undergoes various types of chemical reactions, including:
Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine.
Common Reagents and Conditions
Hydrolysis: Common reagents include water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide). The reaction is typically carried out at elevated temperatures.
Substitution: Piperidine is commonly used to remove the Fmoc group under mild basic conditions.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Substitution: Free amines and fluorenylmethanol.
Scientific Research Applications
Fmoc aminotriester is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a protecting group for amines in solid-phase peptide synthesis.
Drug Development: Employed in the synthesis of peptide-based drugs and peptidomimetics.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including imaging and diagnostics.
Comparison with Similar Compounds
Similar Compounds
Boc aminotriester: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group for amines.
Cbz aminotriester: Uses the benzyloxycarbonyl (Cbz) group as a protecting group for amines.
Uniqueness
Fmoc aminotriester is unique due to its base-labile nature, which allows for mild deprotection conditions. This is in contrast to Boc aminotriester, which requires acidic conditions for deprotection, and Cbz aminotriester, which requires hydrogenolysis. The mild deprotection conditions of this compound make it particularly suitable for the synthesis of sensitive molecules.
Properties
IUPAC Name |
ditert-butyl 4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H51NO8/c1-34(2,3)44-30(39)18-21-37(22-19-31(40)45-35(4,5)6,23-20-32(41)46-36(7,8)9)38-33(42)43-24-29-27-16-12-10-14-25(27)26-15-11-13-17-28(26)29/h10-17,29H,18-24H2,1-9H3,(H,38,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMVMARGYJIIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H51NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
637.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1440220.png)
